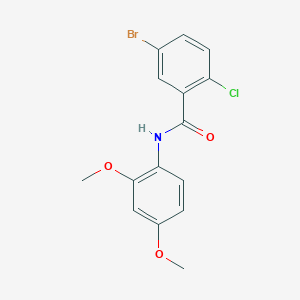
5-bromo-2-chloro-N-(2,4-dimethoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-chloro-N-(2,4-dimethoxyphenyl)benzamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as BDCRB, and it has been found to have a range of potential applications in the field of medicine and biochemistry.
Mécanisme D'action
The mechanism of action of 5-bromo-2-chloro-N-(2,4-dimethoxyphenyl)benzamide is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of various enzymes and proteins involved in cell signaling pathways. Additionally, BDCRB has been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-2-chloro-N-(2,4-dimethoxyphenyl)benzamide are complex and varied. This compound has been found to have a range of effects on different cell types, including inducing apoptosis in cancer cells, inhibiting viral replication, and reducing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-bromo-2-chloro-N-(2,4-dimethoxyphenyl)benzamide in lab experiments include its potent activity against cancer cells, viruses, and bacteria, as well as its ability to inhibit the mPTP. However, the limitations of using BDCRB include its complex synthesis process and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 5-bromo-2-chloro-N-(2,4-dimethoxyphenyl)benzamide. These include investigating its potential as a therapeutic agent for cancer, viral infections, and bacterial infections. Additionally, future research could focus on developing new synthesis methods for this compound that are more efficient and cost-effective. Finally, further studies are needed to fully understand the mechanism of action of BDCRB and its effects on different cell types.
Méthodes De Synthèse
The synthesis of 5-bromo-2-chloro-N-(2,4-dimethoxyphenyl)benzamide is a complex process that involves several steps. The first step involves the reaction of 2,4-dimethoxybenzaldehyde with 5-bromo-2-chlorobenzoyl chloride in the presence of a catalyst. This reaction produces the intermediate product, 5-bromo-2-chloro-N-(2,4-dimethoxyphenyl)benzamide, which can be further purified using various techniques.
Applications De Recherche Scientifique
The scientific research application of 5-bromo-2-chloro-N-(2,4-dimethoxyphenyl)benzamide is extensive. This compound has been used in various studies to investigate its potential as an anticancer agent, an antiviral agent, and an antibacterial agent. Additionally, BDCRB has been found to be a potent inhibitor of the mitochondrial permeability transition pore (mPTP), which is a key factor in cell death.
Propriétés
Formule moléculaire |
C15H13BrClNO3 |
|---|---|
Poids moléculaire |
370.62 g/mol |
Nom IUPAC |
5-bromo-2-chloro-N-(2,4-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H13BrClNO3/c1-20-10-4-6-13(14(8-10)21-2)18-15(19)11-7-9(16)3-5-12(11)17/h3-8H,1-2H3,(H,18,19) |
Clé InChI |
VJQFJAYQCLZVBM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)OC |
SMILES canonique |
COC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(4-bromophenyl)sulfonyl]-1H-imidazole](/img/structure/B245783.png)


![Ethyl [5-(4-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B245797.png)
![Dimethyl 5-[(5-bromo-2-chlorobenzoyl)amino]isophthalate](/img/structure/B245801.png)






![2-{4-[(3-Fluorophenyl)acetyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B245831.png)